3-Amino-1-(m-tolyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one
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Overview
Description
3-Amino-1-(m-tolyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are known for their biological activity and are often used as intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(m-tolyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one typically involves the following steps:
Formation of the Azetidinone Ring: This can be achieved through a [2+2] cycloaddition reaction between an imine and a ketene.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution or reductive amination.
Functionalization of the Aromatic Rings: The m-tolyl and trifluoromethylphenyl groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to increase yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carbonyl group in the azetidinone ring to a hydroxyl group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for electrophilic substitution, while nucleophiles like amines and thiols are used for nucleophilic substitution.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-1-(m-tolyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its molecular targets.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-(p-tolyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one: Similar structure with a different position of the tolyl group.
3-Amino-1-(m-tolyl)-4-(4-(difluoromethyl)phenyl)azetidin-2-one: Similar structure with a different fluorine substitution pattern.
3-Amino-1-(m-tolyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-thione: Similar structure with a sulfur atom replacing the oxygen in the azetidinone ring.
Uniqueness
The unique combination of the m-tolyl and trifluoromethylphenyl groups in 3-Amino-1-(m-tolyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one may confer distinct chemical and biological properties, such as enhanced stability, lipophilicity, and specific interactions with biological targets.
Properties
Molecular Formula |
C17H15F3N2O |
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Molecular Weight |
320.31 g/mol |
IUPAC Name |
3-amino-1-(3-methylphenyl)-4-[4-(trifluoromethyl)phenyl]azetidin-2-one |
InChI |
InChI=1S/C17H15F3N2O/c1-10-3-2-4-13(9-10)22-15(14(21)16(22)23)11-5-7-12(8-6-11)17(18,19)20/h2-9,14-15H,21H2,1H3 |
InChI Key |
NNNOVXSMYRQRQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(C(C2=O)N)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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